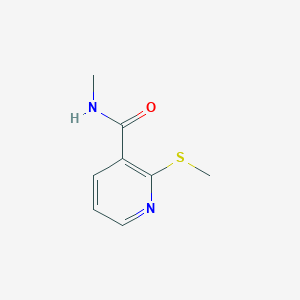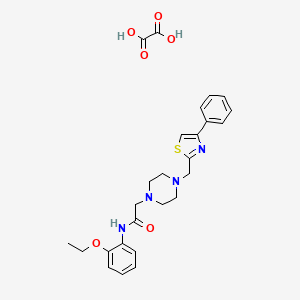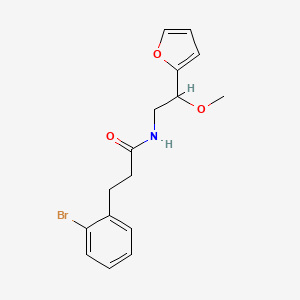
N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide, also known as DMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPP is a derivative of the natural compound, piperine, which is found in black pepper. DMPP has been synthesized in the laboratory and has been studied for its various properties and potential uses.
Applications De Recherche Scientifique
Synthesis and Characterization of Soluble Polyamides
A study by Liaw et al. (1999) focused on the synthesis and characterization of new soluble polyamides incorporating isopropylidene and methyl-substituted arylene ether moieties. These polyamides displayed moderate to high inherent viscosities and were soluble in several polar and less polar solvents. The materials could be cast into transparent, flexible, and tough films, demonstrating good mechanical properties and thermal stability, with glass transition temperatures between 233-260°C. This research highlights the potential application of similar compounds in the development of high-performance polymeric materials (Liaw, Liaw, & Su, 1999).
Electrochromic Properties of Aromatic Polyamides
Chang and Liou (2008) synthesized novel aromatic polyamides with pendant 4,4′-dimethoxy-substituted triphenylamine (TPA) units. These polyamides exhibited amorphous characteristics, good solubility in organic solvents, and could form flexible films. They displayed excellent thermal stability and electrochromic properties, showing potential for applications in electronic and optoelectronic devices (Chang & Liou, 2008).
Applications in Disperse Dyes
Elapasery et al. (2020) explored the synthesis and characterization of disperse dyes based on enaminones, demonstrating the potential use of related compounds in the dyeing industry. The dyes were obtained in good yields and showed properties indicating their suitability for application in coloring synthetic fibers (Elapasery, Yassin, el-azim, & Abdellatif, 2020).
Highly Stable Electrochromic Polyamides
Another study by Liou and Chang (2008) developed highly stable anodic electrochromic aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties. These materials had good solubility in organic solvents, could be cast into films, and exhibited high thermal stability and excellent electrochromic stability, further underscoring the utility of structurally related compounds in electrochromic devices (Liou & Chang, 2008).
Propriétés
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15(2)13-17-7-5-16(6-8-17)9-12-21(23)22-19-11-10-18(24-3)14-20(19)25-4/h5-12,14-15H,13H2,1-4H3,(H,22,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUKGYDZAGBMNM-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxylate](/img/structure/B2702971.png)

![2-Methyl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2702975.png)
![Ethyl 2-({3-amino-3-[4-(3-chlorophenyl)piperazino]-2-cyano-2-propenethioyl}amino)acetate](/img/structure/B2702976.png)
![Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2702978.png)





![2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2702990.png)
![3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2702991.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2702992.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2702993.png)